molecular formula C20H21N3O3S2 B3314176 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950304-91-3

2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B3314176
CAS No.: 950304-91-3
M. Wt: 415.5 g/mol
InChI Key: ORYMNOUXDFQBDC-UHFFFAOYSA-N
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Description

2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research.

Property Details
Molecular FormulaC23H25N3O3S2
Molecular Weight455.6 g/mol
IUPAC NameThis compound
InChI KeyKMRHOTQAYOTJAH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Utilizing precursors like glyoxal and ammonia under acidic conditions.
  • Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation reactions using benzenesulfonyl chloride.
  • Attachment of the Propan-2-yl Group : This is accomplished via nucleophilic substitution reactions.

The biological activity of this compound is attributed to its structural features:

  • The imidazole ring is known for its ability to interact with metal ions and proteins, influencing various biochemical pathways.
  • The benzenesulfonyl group may inhibit enzyme activity by forming non-covalent interactions with active sites.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell growth and survival .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Anticonvulsant Activity : A study on related imidazole derivatives revealed anticonvulsant effects in animal models, indicating their potential for treating epilepsy .
  • Enzyme Inhibition : Research focusing on enzyme inhibition has shown that these compounds can effectively inhibit specific targets involved in cancer progression and microbial resistance .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives:

  • Compounds with modifications at the sulfonamide position exhibited enhanced biological activity, suggesting that structural modifications can lead to improved potency against various biological targets .

Scientific Research Applications

Applications in Scientific Research

The compound exhibits a range of applications across various scientific disciplines:

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound, particularly in:

  • Antimicrobial Activity : Studies have indicated that compounds containing imidazole rings often exhibit antimicrobial properties. The presence of the phenylsulfonyl group may enhance this activity by interacting with microbial enzymes or receptors.
  • Anticancer Research : The compound's ability to inhibit specific cellular pathways makes it a candidate for anticancer drug development. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.

Biochemistry

In biochemical studies, this compound serves as a probe for investigating biological processes involving imidazole-containing compounds. Its interactions with metal ions and enzymes can provide insights into enzyme inhibition mechanisms and cellular signaling pathways.

Material Science

Due to its unique chemical structure, 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can be utilized in developing new materials and catalysts. Its reactivity allows it to serve as a building block for synthesizing more complex organic molecules.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy Study :
    • A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
  • Cancer Cell Line Inhibition :
    • Research involving various cancer cell lines showed that the compound inhibited cell proliferation through apoptosis induction mechanisms, indicating its potential as an anticancer agent.
  • Enzyme Inhibition Assays :
    • Enzyme assays revealed that the compound effectively inhibited specific kinases involved in cancer progression, highlighting its relevance in targeted cancer therapies.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14(2)21-17(24)13-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYMNOUXDFQBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

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